1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one can be synthesized through various methods involving different precursors and reaction conditions. Its classification falls under the category of pyrazoles, specifically those containing pyridazine moieties. The compound is recognized for its potential applications in drug development, particularly as an anti-inflammatory, anticancer, and antimicrobial agent.
The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves cyclization reactions between appropriate precursors. One common synthetic route includes the reaction of 3-aminopyrazole with α,β-unsaturated carbonyl compounds under specific conditions to form the desired pyrazolopyridazine structure.
The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one features a fused bicyclic system composed of a pyrazole ring and a pyridazine ring. The compound's molecular formula is C_6H_6N_4O, with a molecular weight of approximately 150.14 g/mol.
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one participates in several chemical reactions that enhance its utility in synthetic chemistry.
The synthesis routes often involve optimizing conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.
The primary mechanism of action for 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific biological targets.
One significant target is the FMS-like tyrosine kinase 3 (FLT3), which plays a crucial role in cell signaling pathways related to cancer proliferation.
The compound inhibits FLT3 through molecular interactions that disrupt signaling pathways essential for cell growth and survival. This inhibition leads to cytotoxic effects on cancer cells.
By affecting FLT3 signaling pathways, 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one influences various cellular processes including apoptosis (programmed cell death) and differentiation.
Studies involving molecular docking have predicted how this compound binds within the FLT3 active site, providing insights into its pharmacokinetic properties.
The physical and chemical properties of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one are critical for understanding its behavior in different environments.
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one finds applications across various scientific fields due to its versatile properties.
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one features a fused bicyclic heterocyclic system comprising a pyrazole ring condensed with a pyridazine moiety. The core structure consists of five atoms in the pyrazole ring (positions 1-5) fused to the six-atom pyridazine system (positions 5-10), sharing a C-C bond between positions 3a and 9a. This arrangement creates a planar, electron-deficient system conducive to π-stacking interactions and hydrogen bonding. The molecular formula is C5H4N4O, with a molecular weight of 136.11 g/mol [4] [7] [8].
The pyridazinone ring contains a carbonyl group at position 4, which creates an amidic character and potential hydrogen bond acceptor site. The pyrazole nitrogen at position 1 (adjacent to the fusion bond) serves as a hydrogen bond donor in the predominant tautomer. The molecular geometry features significant bond length alternation, with the C4=O bond measuring approximately 1.22 Å (typical for carbonyls) and the adjacent C-N bonds in the ring system ranging between 1.35-1.40 Å, indicating partial double-bond character [5].
Table 1: Fundamental Molecular Identifiers
Property | Value/Descriptor |
---|---|
CAS Registry Number | 13521-25-0 |
Molecular Formula | C5H4N4O |
Molecular Weight | 136.11 g/mol |
Systematic Name | 1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one |
Other Names | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one; 1,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
XLogP | -1.1 (predicted) |
Table 2: Key Bond Parameters from Crystallographic Analysis
Bond | Length (Å) | Bond Type |
---|---|---|
C4=O | 1.224 | Carbonyl |
N1-N2 | 1.368 | Single bond |
C3a-C4 | 1.416 | Single bond |
C5-N9 | 1.332 | Double bond character |
N9-N10 | 1.323 | Double bond character |
The compound exhibits dynamic tautomeric behavior due to mobile protons at N1 and N5 positions, and the enolizable carbonyl group. The predominant crystalline form is the 4-oxo tautomer (1H,4H,5H), confirmed by X-ray diffraction studies of related derivatives [5]. Two major tautomeric forms exist in equilibrium: the 1H,5H-form (with protonation at N1 and N5) and the 2H,4H-form (protonation at N2 and N4). Theoretical calculations indicate the 1H,5H-tautomer is energetically favored by approximately 5-7 kcal/mol due to better aromatic stabilization across the fused system [6] [8].
Proton mobility also generates isomeric possibilities at the ring fusion. While [3,4-d]-fusion is well-established, alternative fusion modes like [1,5-a] or [1,5-b] would require different synthetic routes and exhibit distinct electronic properties. The [3,4-d]-fusion pattern maximizes π-conjugation across both rings, contributing to planarity and molecular rigidity, as confirmed by computational studies showing a dihedral angle of 178.9° between rings [5] [6].
Table 3: Major Tautomeric Forms and Relative Stability
Tautomer | Structure | Relative Energy (kcal/mol) | Population (%) |
---|---|---|---|
1H,5H-4-oxo (predominant) | N1-H, N5-H, C4=O | 0.0 (reference) | >95% (solid state) |
2H,4H-4-hydroxy | N2-H, N4-H, C4-OH | +6.8 | <2% |
4H,5H-1-oxo (minor) | N1=, N5-H, C1=O | +5.2 | ~3% |
According to IUPAC rules, the parent compound is named as a pyridazinone derivative with fused pyrazole. The systematic name is 1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one, reflecting the fully unsaturated system with specific hydrogenation at N1 and N5 positions to satisfy valence requirements [2] [7]. The numbering scheme assigns position 1 to the pyrazole nitrogen, position 2 to the adjacent carbon, position 3a to the fusion carbon, position 4 to the carbonyl carbon, and positions 5-9 to the pyridazine ring atoms, terminating at N9 and N10.
Line notation representations provide machine-readable structural information:
O=C1C2=C(NN=C2)C=NN1
This string prioritizes the carbonyl group (O=C1) and specifies the fused bicyclic system with nitrogen positions. O=C1N=NC2=C1C=NN2
An alternative representation emphasizing the pyridazine N=N moiety. InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10)
The InChI string encodes molecular formula, connectivity, hydrogen positions, and tautomeric state. RBWFEMOYMLQPAV-UHFFFAOYSA-N
A 27-character hashed version enabling database searching [2] [4] [8]. Single-crystal X-ray diffraction analysis of closely related compounds (e.g., 3-methyl derivatives) confirms the nearly planar bicyclic system with maximum deviation of 0.08 Å from the mean plane. The molecules stack in parallel layers separated by 3.4 Å, stabilized by intermolecular N-H···O=C hydrogen bonds (2.89 Å) and π-π interactions (centroid distance 3.65 Å). The carbonyl group exhibits significant polarization, with bond length of 1.224 Å and bond angle at C4 of 120.8° [5].
Spectroscopic characterization reveals distinctive features:
Table 4: Experimental Characterization Data
Method | Key Parameters | Conditions/References |
---|---|---|
Melting Point | 295-296°C (dec.) | [2]; >300°C [3] |
IR (KBr) | 1675 cm−1 (C=O), 3150 cm−1 (N-H), 1600 cm−1 (C=N) | Experimental [3] |
1H NMR | δ 8.25 (s, H-3), 8.10 (d, H-6), 7.95 (d, H-7), 12.15 (br s, N1-H), 12.98 (br s, N5-H) | DMSO-d6 [9] |
13C NMR | δ 159.8 (C-4), 148.2 (C-3a), 136.5 (C-7), 132.8 (C-6), 129.4 (C-3), 119.5 (C-3b) | DMSO-d6 [9] |
UV-Vis (MeOH) | 245 nm (ε=12,500), 310 nm (ε=850) | [5] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3